molecular formula C7H5NO B1196931 Anthranil CAS No. 271-58-9

Anthranil

Cat. No. B1196931
CAS RN: 271-58-9
M. Wt: 119.12 g/mol
InChI Key: FZKCAHQKNJXICB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Anthranil and its derivatives has been a focal point of research due to its relevance in producing bioactive compounds. A noteworthy method involves the Rh(III)-catalyzed C-H bond amination, employing Anthranil as a novel C-H amination reagent. This process enables the efficient synthesis of 2-acyl diarylamines, crucial for various bioactive compounds, by achieving high atom economy and avoiding external oxidants (Zou et al., 2016). Furthermore, Anthranils have been highlighted as versatile building blocks in constructing C–N bonds and N-heterocycles, significantly contributing to amination reactions and heterocycle synthesis (Gao et al., 2020).

Molecular Structure Analysis

Anthranil's molecular structure facilitates its diverse synthetic applications. Its ability to act as a bifunctional aminating reagent for both C(sp(2)) and C(sp(3)) bonds under rhodium(III) catalysis underscores its structural versatility. This capacity stems from Anthranil's molecular configuration, allowing it to tether a nucleophilic aniline to an electrophilic carbonyl, showcasing a remarkable adaptability in chemical reactions (Yu et al., 2016).

Chemical Reactions and Properties

Anthranil undergoes various chemical reactions, underscoring its reactivity and utility in organic synthesis. For instance, its role in the synthesis of 1H-indazoles through cooperative Co(III)/Cu(II)-catalyzed C-H activation and oxidative coupling with imidate esters highlights its chemical versatility and function as an aminating reagent (Li et al., 2016).

Physical Properties Analysis

The physical properties of Anthranil, such as its crystalline structure and behavior, are crucial for its applications in organic electronics and photonics. For example, isomerically pure anthradichalcogenophenes derived from Anthranil exhibit remarkable electrochemical and photochemical properties, facilitating their use in organic field-effect transistors (Nakano et al., 2012).

Chemical Properties Analysis

The chemical properties of Anthranil, particularly its reactivity towards various substrates, have been extensively studied. A notable reaction is the iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines, leading to the production of anthranilic acid derivatives. This reaction exemplifies Anthranil's reactivity and its potential in synthesizing valuable chemical entities (Matsubara et al., 2014).

Scientific Research Applications

  • Biological Synthesis of Drugs : Anthranil derivatives, such as tranilast and its analogs, can be synthesized using yeast (Saccharomyces cerevisiae) as a catalyst. These compounds exhibit antioxidant, anti-inflammatory, antiproliferative, and antigenotoxic effects (Eudes et al., 2011).

  • Pharmacophore in Drug Development : Anthranilic acid and its analogs serve as pharmacophores for developing pharmaceuticals aimed at managing various diseases. They show antimicrobial, antiviral, and insecticidal properties and are used in managing metabolic disorders and cancer resistance (Prasher & Sharma, 2021).

  • Antiallergic Properties : N (3', 4'-dimethoxycinnamoyl) anthranilic acid, a new antiallergic drug, inhibits hypersensitivity reactions and is considered clinically applicable for certain allergic diseases, particularly asthma (Koda et al., 1976).

  • Construction of C–N Bonds and N-heterocycles : Anthranils are used in a variety of amination reactions, including cross-coupling, C–H aminations, and annulation reactions, demonstrating their synthetic potential for C–N bond formation and heterocycle synthesis (Gao et al., 2020).

  • Insecticide Development : Anthranilic diamides are a new class of insecticides targeting the ryanodine receptor, offering a unique approach to pest management and providing a pharmacological tool for calcium signaling research (Cordova et al., 2006).

  • Metabolic Engineering for Industrial Synthesis : Efforts in metabolic engineering have been made to improve the synthesis of anthranilate from glucose in Escherichia coli, aiming for sustainable and environmentally compatible production processes (Balderas-Hernández et al., 2009).

  • Prostate Cancer Cell Proliferation Inhibition : Anthranilic acid ester derivatives exhibit antiandrogenic activity, inhibiting the proliferation of prostate cancer cells and serving as lead structures for antiandrogen development (Roell et al., 2011).

  • Biofilm Inhibition : Anthranilate inhibits biofilm formation by various bacteria, suggesting its potential as an agent for managing bacterial infections (Li et al., 2017).

Future Directions

Anthranils have recently emerged as versatile building blocks in the assembly of various C–N bonds and medicinally active heterocyclic systems . They provide a powerful platform for C–N bond formation and heterocycle synthesis . A deep understanding of the unique properties of anthranils and the underlying working mechanism can provide a guideline for researchers who are interested in anthranil chemistry, leading to further exploration of novel and efficient catalytic systems for C–N bond construction .

properties

IUPAC Name

2,1-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-2-4-7-6(3-1)5-9-8-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKCAHQKNJXICB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CON=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00181565
Record name Anthranil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anthranil

CAS RN

271-58-9
Record name 2,1-Benzisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=271-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthranil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthranil
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99331
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Anthranil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00181565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benz[c]isoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.437
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANTHRANIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58GQ20G9W6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-Formamidophenol (m.p. 129° C.) is prepared by heating 2-aminophenol and formic acid (E. Bamberger, Chem. Ber., 1903, 36, p. 2052) and is formed together with anthranil by the oxidation of 2-aminobenzaldehyde with neutral permonosulfuric acid. 2-Acetamidophenol (m.p. 201° C.) is formed by the regulated acetylation of 2-aminophenol, by dissolving 2-acetamidophenol in caustic soda solution (Bamberger, loc. cit.) or by the reduction of 2-nitrophenol with tin and acetic acid (J. B. Tingle and L. F. Williams, Amer. Chem. J., 1907, 37, p. 57).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

reacting a compound of the formula ##STR85## wherein L is a leaving group, with a hydroxylamine hydrochloride to form an isonitrosoacetanilide compound of the formula ##STR86## (2) treating the isonitrosoacetanilide compound of step (1) with acid, followed by addition of ice and purification with alcohol, to obtain an isatin compound of the formula ##STR87## (3) reacting the isatin compound of step (2) with an aqueous basic peroxide to form an anthranilic acid compound of the formula ##STR88## (4) reacting the anthranilic acid compound of step (3) with acetic anhydride to form an acetylanthranil compound of the formula ##STR89## (5) treating the acetylanthranil compound of step (4) with alcohol, followed by acid, to obtain a compound of the formula ##STR90## and (6) reacting the product of step (5) with chloroformamidine hydrochloride to obtain a quinazoline compound of the formula ##STR91##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

α-Nitrobenzaldehyde (15.1 g, 0.100 mol) and phenol 9.46 (0.100 mol) were dissolved in 120 mL of glacial acetic acid in a three-necked round bottom flask. The flask was flushed with N2 (g), and the solution was cooled to 0° C. HCl (g) was bubbled through the solution and then through a sodium hydroxide solution to neutralize the acid. The reaction flask was fitted with a rubber stopper and the solution was allowed to warm to ambient temperature and then stirred for 2 h. HCl (g) was removed by bubbling N2 (g) through the solution. The resulting precipitate was filtered and washed with 15 mL of glacial acetic acid to afford 16.2 g (66%) of anthranil. The anthranil was directly reduced to 2-Amino-5-chloro-4'-hydroxybenzophenone (below) without further purification.
Name
α-Nitrobenzaldehyde
Quantity
15.1 g
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anthranil
Reactant of Route 2
Anthranil
Reactant of Route 3
Anthranil
Reactant of Route 4
Anthranil
Reactant of Route 5
Anthranil
Reactant of Route 6
Anthranil

Citations

For This Compound
2,850
Citations
S Yu, G Tang, Y Li, X Zhou, Y Lan… - Angewandte Chemie …, 2016 - Wiley Online Library
Previous direct C−H nitrogenation suffered from simple amidation/amination with limited atom‐economy and is mostly limited to C(sp 2 )−H substrates. In this work, anthranil was …
Number of citations: 210 onlinelibrary.wiley.com
EC Taylor, DR Eckroth, J Bartulin - The Journal of Organic …, 1967 - ACS Publications
The reaction of anthranilwith N-phenylmaleimide without solvent at 125 gives a low-melting (190) adduct, while reaction in hot xylene solution gives a higher melting (231) adduct. …
Number of citations: 26 pubs.acs.org
MAR Matos, MS Miranda, VMF Morais… - European Journal of …, 2004 - Wiley Online Library
… anthranil as found by contemporary calorimetric measurements, and by means of both experimentally measured values and quantum chemical calculations, contrasts anthranil … anthranil …
M Zou, J Liu, C Tang, N Jiao - Organic letters, 2016 - ACS Publications
A novel Rh(III)-catalyzed C–H bond amination with the simultaneous release of a formyl group at distal positions is realized employing anthranil as a new type of C–H amination reagent…
Number of citations: 100 pubs.acs.org
YZ He, JP Cui, WG Mallard… - Journal of the American …, 1988 - ACS Publications
… The anthranil that is formed is very unstable under our conditions; the rate … from anthranil to cyanocyclopentadiene is a sequential process, that is, given sufficient time all the anthranil …
Number of citations: 66 pubs.acs.org
Y Gao, RC Hider, Y Ma - RSC advances, 2019 - pubs.rsc.org
An efficient method for the synthesis of 3-functionalized quinolines from commercially available acetophenones and anthranil has been described. Selectfluor propels the C(sp3)–H …
Number of citations: 13 pubs.rsc.org
P Singh, N Kaur, P Banerjee - The Journal of Organic Chemistry, 2020 - ACS Publications
A highly regioselective synthesis of tetrahydropyrrolo[1,2-a]quinazolin-5(1H)one derivatives was achieved by reacting cyclopropane aldehydes with N′-aryl anthranil hydrazides in the …
Number of citations: 20 pubs.acs.org
M Baia, L Baia, W Kiefer, J Popp - The Journal of Physical …, 2004 - ACS Publications
Surface-enhanced Raman spectrum of anthranil (2,1-… data obtained for Ag−anthranil model systems demonstrated that … of activated silver colloid and anthranil solution. The orientation …
Number of citations: 44 pubs.acs.org
G Tian, WL Jin, C Qin, J Wang - Organic & Biomolecular Chemistry, 2023 - pubs.rsc.org
A practical and step-economical protocol was developed to prepare N-alkyl-3,1-benzoxazin-2-one derivatives from anthranil aldehydes and ketones via one-step alkylation/alkoxy …
Number of citations: 3 pubs.rsc.org
VM Kosma, Y Collan, A Naukkarinen, ML Aalto… - Toxic Interfaces of …, 1986 - Springer
Histology and morphometric changes in skin lesions of NMRI mice caused by dithranol and its acyl analogs, with and without pretreatment with dimethylbenzanthracene (DMBA) are …
Number of citations: 4 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.